2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13813439
InChI: InChI=1S/C17H24BNO3/c1-12(2)11-20-15-9-14(8-7-13(15)10-19)18-21-16(3,4)17(5,6)22-18/h7-9,12H,11H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC(C)C
Molecular Formula: C17H24BNO3
Molecular Weight: 301.2 g/mol

2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS No.:

Cat. No.: VC13813439

Molecular Formula: C17H24BNO3

Molecular Weight: 301.2 g/mol

* For research use only. Not for human or veterinary use.

2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile -

Specification

Molecular Formula C17H24BNO3
Molecular Weight 301.2 g/mol
IUPAC Name 2-(2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Standard InChI InChI=1S/C17H24BNO3/c1-12(2)11-20-15-9-14(8-7-13(15)10-19)18-21-16(3,4)17(5,6)22-18/h7-9,12H,11H2,1-6H3
Standard InChI Key NFSINPRTAHUWFG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 2828446-41-7) features a benzonitrile core substituted at the 2-position with an isobutoxy group and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The molecular formula is C₁₇H₂₄BNO₃, with a molar mass of 301.19 g/mol .

Systematic Nomenclature

  • IUPAC Name: 2-(Isobutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Common Synonyms:

    • 2-Isobutoxy-4-(pinacolatoboryl)benzonitrile

    • 4-Cyano-2-isobutoxyphenylboronic acid pinacol ester .

Synthesis and Production

Synthetic Routes

The compound is typically synthesized through a multi-step process:

  • Etherification: Introduction of the isobutoxy group via nucleophilic substitution of a phenolic precursor with isobutyl bromide.

  • Boronate Ester Formation: Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst .

A representative method from The Journal of Organic Chemistry (1995) describes analogous boronate ester synthesis via palladium-catalyzed cross-coupling, yielding 85–90% purity .

Optimization Challenges

  • Steric Hindrance: The isobutoxy group at the 2-position may slow reaction kinetics during borylation.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to achieve 95% purity .

Physicochemical Properties

Physical Characteristics

PropertyValueSource
AppearanceOff-white crystalline powder
Melting PointNot reported
Boiling Point345.8°C (estimated)
SolubilitySoluble in THF, DCM, ethanol

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronate ester partner in Suzuki reactions, enabling the synthesis of biaryl structures. For example, it has been used to prepare:

  • Pharmaceutical Intermediates: Tyrosine-modified analogs of α4β7 integrin inhibitors .

  • Functionalized Paracyclophanes: Arylparacyclophanes for supramolecular chemistry applications .

Mechanistic Insights

The electron-withdrawing nitrile group enhances the electrophilicity of the boron center, facilitating transmetalation in catalytic cycles .

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Avoid direct contact; use gloves .
H319 (Eye irritation)Wear safety goggles .
H335 (Respiratory irritation)Use in fume hood .

Regulatory Compliance

  • PRTR-1 Classification: Regulated under Japanese chemical safety laws .

  • GHS Pictograms: Warning sign (GHS07) .

Recent Research Developments

Catalytic Innovations

A 2024 study demonstrated the compound’s utility in nickel-catalyzed borylation of aryl chlorides, achieving 92% yield under mild conditions .

Drug Discovery Applications

Ongoing research explores its use in synthesizing kinase inhibitors, leveraging the isobutoxy group to modulate solubility and bioavailability .

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